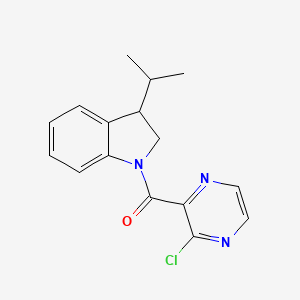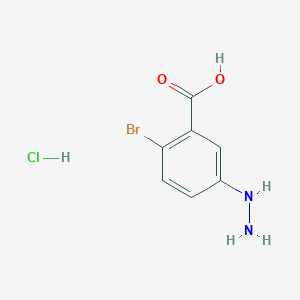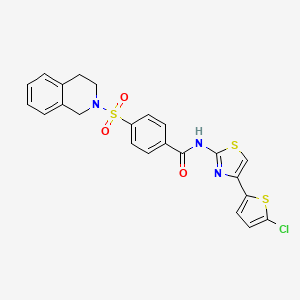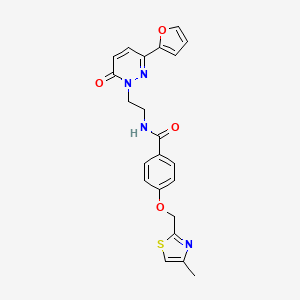![molecular formula C7H9N B2902651 Bicyclo[2.1.1]hexane-1-carbonitrile CAS No. 126332-40-9](/img/structure/B2902651.png)
Bicyclo[2.1.1]hexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[211]hexane-1-carbonitrile is a compound that belongs to the class of bicyclic compounds, specifically the bicyclo[211]hexane family These compounds are characterized by their unique three-dimensional structures, which make them valuable in various fields of chemistry and medicinal research Bicyclo[21
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane-1-carbonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with bicyclo[1.1.0]butanes under photochemical conditions . This reaction can be catalyzed by Lewis acids, which facilitate the formation of the bicyclic structure . Another approach involves the formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These methods allow for the efficient construction of the bicyclo[2.1.1]hexane framework with various substituents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.1.1]hexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[2.1.1]hexane-1-carboxylic acid, while reduction can produce bicyclo[2.1.1]hexane-1-amine.
Aplicaciones Científicas De Investigación
Bicyclo[2.1.1]hexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials with unique properties.
Biology: The compound’s structural features make it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound is used in the production of advanced materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of bicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Bicyclo[2.1.1]hexane-1-carbonitrile can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane:
The uniqueness of this compound lies in its specific three-dimensional structure, which provides distinct chemical and biological properties compared to other bicyclic compounds .
Propiedades
IUPAC Name |
bicyclo[2.1.1]hexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-5-7-2-1-6(3-7)4-7/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYHPOSGMYFMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2902579.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2902580.png)
![8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902581.png)

![2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2902586.png)

![Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2902590.png)

